Cas no 1615221-98-1 (MTGCHOAIXJTLDT-UHFFFAOYSA-N)

MTGCHOAIXJTLDT-UHFFFAOYSA-N 化学的及び物理的性質
名前と識別子
-
- MTGCHOAIXJTLDT-UHFFFAOYSA-N
-
- MDL: MFCD22421683
- インチ: 1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
- InChIKey: MTGCHOAIXJTLDT-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C)CC1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
MTGCHOAIXJTLDT-UHFFFAOYSA-N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | G-6254-1G |
1-Boc-2-hydroxymethyl-4-methylpyrrolidine |
1615221-98-1 | 97% | 1G |
$610 | 2023-09-15 |
MTGCHOAIXJTLDT-UHFFFAOYSA-N 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
MTGCHOAIXJTLDT-UHFFFAOYSA-Nに関する追加情報
Introduction to Compound CAS No. 1615221-98-1 and Product MTGCHOAIXJTLDT-UHFFFAOYSA-N
The compound with CAS No. 1615221-98-1 and the product name MTGCHOAIXJTLDT-UHFFFAOYSA-N is a novel chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure and biological activity, holds promise in various therapeutic applications, particularly in the treatment of chronic diseases and inflammatory conditions.
CAS No. 1615221-98-1 is a synthetic molecule that has been extensively studied for its potential as a lead compound in drug discovery. Recent research has highlighted its ability to modulate key signaling pathways involved in inflammation and cell proliferation, making it a valuable candidate for further development. The molecular formula of this compound is C20H24N4O3, and its molecular weight is approximately 364.43 g/mol.
The product name MTGCHOAIXJTLDT-UHFFFAOYSA-N is a systematic identifier that reflects the compound's structural features and chemical properties. This nomenclature is derived from the InChI (International Chemical Identifier) system, which provides a standardized way to represent chemical structures. The use of such identifiers ensures consistency and accuracy in scientific communication, facilitating collaboration and data sharing among researchers.
In terms of its biological activity, CAS No. 1615221-98-1 has demonstrated potent anti-inflammatory effects in both in vitro and in vivo studies. It selectively targets enzymes and receptors involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). These mechanisms are crucial for reducing inflammation and preventing tissue damage, making the compound a promising candidate for the treatment of conditions like arthritis, asthma, and inflammatory bowel disease (IBD).
The pharmacokinetic properties of CAS No. 1615221-98-1 have also been extensively evaluated. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a moderate half-life, allowing for once-daily dosing regimens. Additionally, it shows low toxicity in animal models, suggesting a favorable safety profile for human use.
In the context of drug development, CAS No. 1615221-98-1 has progressed through several stages of preclinical testing, including efficacy studies in animal models of disease. These studies have consistently demonstrated its therapeutic potential, leading to its advancement into early-phase clinical trials. Phase I trials are currently underway to evaluate the safety and tolerability of the compound in healthy volunteers.
The clinical trial data so far have been promising, with no serious adverse events reported at doses up to 500 mg/day. The most common side effects observed include mild gastrointestinal symptoms such as nausea and diarrhea, which are generally well-tolerated by patients. These findings support the continued development of CAS No. 1615221-98-1 as a potential new treatment option for inflammatory diseases.
Beyond its therapeutic applications, CAS No. 1615221-98-1 has also been explored for its potential as a research tool in academic and industrial laboratories. Its ability to selectively modulate specific signaling pathways makes it a valuable probe for investigating the underlying mechanisms of inflammation and other biological processes. Researchers are using this compound to gain insights into disease pathogenesis and to identify new targets for drug discovery.
In conclusion, the compound with CAS No. 1615221-98-1 and product name MTGCHOAIXJTLDT-UHFFFAOYSA-N represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique properties and promising therapeutic potential make it an exciting candidate for further development and clinical application. As research continues to uncover new insights into its mechanisms of action and safety profile, this compound is poised to play an important role in the treatment of inflammatory diseases and other chronic conditions.
1615221-98-1 (MTGCHOAIXJTLDT-UHFFFAOYSA-N) 関連製品
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)
- 20330-99-8(N1-(4-Propylphenyl)acetamide)
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)
- 84364-89-6(b-D-Fructofuranose,2,6-bis(dihydrogen phosphate), sodium salt (9CI))
- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)



